molecular formula C12H13N3O B1484054 1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-ol CAS No. 2098020-10-9

1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-ol

Cat. No. B1484054
CAS RN: 2098020-10-9
M. Wt: 215.25 g/mol
InChI Key: YQNCXPRQBVPCLS-UHFFFAOYSA-N
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Description

1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-ol, commonly known as CP-Pyrazole, is an organic compound belonging to the class of heterocyclic compounds. It is a cyclic compound containing nitrogen, oxygen, and a cyclopropylmethyl group. CP-Pyrazole is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. It has been studied extensively for its potential use in catalysis, drug design, and synthetic biology.

Scientific Research Applications

Synthetic Chemistry: Cyclopropane Ring Applications

The cyclopropane ring within the compound is a highly strained structure that imparts significant reactivity. This feature is exploited in synthetic chemistry to create complex molecules. The ring can undergo ring-opening reactions under controlled conditions, providing a route to synthesize a wide array of new compounds with potential applications in drug development and materials science .

Pharmaceutical Chemistry: Drug Design and Synthesis

In pharmaceutical chemistry, the presence of the cyclopropane ring is often associated with biological activity. The rigidity of the ring structure can lead to high specificity in drug-target interactions. Researchers are exploring the use of this compound in the design and synthesis of new pharmacophores, which could lead to the development of novel therapeutic agents .

Chemical Biology: Enzyme Inhibition Studies

The pyrazole moiety of the compound is known for its enzyme inhibitory properties. It can mimic the transition state of enzymatic reactions, making it a valuable tool for studying enzyme mechanisms. This application is crucial for understanding disease pathology and could aid in the design of inhibitors that can regulate enzyme activity in vivo .

Materials Science: Luminescent Properties

The pyridine ring in the compound contributes to its luminescent properties. This has implications in materials science, where such compounds are used to develop new luminescent materials. These materials have potential applications in creating organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Biological Studies: Cyclopropane-Containing Natural Products

Cyclopropane-containing compounds are widespread in natural products and are essential for their biological activities. The compound could serve as a model for studying the biosynthesis of these natural products. Understanding this process can lead to the discovery of new drugs and bioactive molecules .

Optical Applications: Confocal Microscopy and Imaging

The unique chemical structure of the compound, particularly the pyridine and pyrazole rings, makes it suitable for use as emitters in confocal microscopy and imaging. This application is significant in biological research, allowing for the visualization of cellular processes with high resolution .

Sensor Technology: Chemical Sensing

Compounds with pyridine and pyrazole structures are often used in sensor technology due to their ability to interact with various chemical species. This compound could be utilized in the development of sensors that detect specific molecules, which is valuable in environmental monitoring and diagnostics .

Catalysis: Reaction Mechanism Studies

The compound’s structure allows it to participate in catalytic cycles, making it a useful tool for studying reaction mechanisms. This is particularly relevant in the field of green chemistry, where efficient and sustainable reaction pathways are sought after. The insights gained from such studies can inform the design of new catalysts .

properties

IUPAC Name

2-(cyclopropylmethyl)-5-pyridin-3-yl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c16-12-6-11(10-2-1-5-13-7-10)14-15(12)8-9-3-4-9/h1-2,5-7,9,14H,3-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQNCXPRQBVPCLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=O)C=C(N2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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